

An In-depth Technical Guide to 4-Hydrazinylphenol: Synthesis, Identification, and Applications

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Compound of Interest

Compound Name: 4-(Hydrazinylmethyl)phenol

CAS No.: 158438-44-9

Cat. No.: B133343

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylphenol, also known as (4-Hydroxyphenyl)hydrazine, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a nucleophilic hydrazine moiety and a versatile phenol group, renders it a valuable building block for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures. This guide provides a comprehensive overview of 4-Hydrazinylphenol, detailing its chemical identity, synthesis, purification, analytical characterization, reactivity, safe handling, and its pivotal role in the development of therapeutic agents.

Core Identification

A unique numerical identifier assigned by the Chemical Abstracts Service (CAS), the CAS number for 4-Hydrazinylphenol is 23197-23-1. This identifier is crucial for the unambiguous

identification of this chemical substance in literature, databases, and commercial catalogs.

Physicochemical Properties

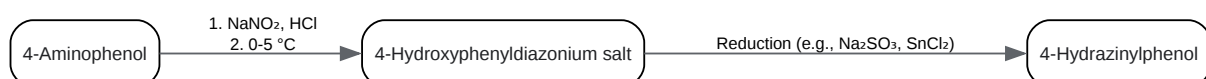
Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O	
Molecular Weight	124.14 g/mol	
IUPAC Name	4-hydrazinylphenol	
Synonyms	(4-Hydroxyphenyl)hydrazine, 4-Hydrazinophenol	
Appearance	Typically a solid	Inferred from related compounds
Hydrogen Bond Donors	3	
Hydrogen Bond Acceptors	3	

Synthesis of 4-Hydrazinylphenol

The synthesis of 4-Hydrazinylphenol can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two prevalent methods are the diazotization of 4-aminophenol and the copper-catalyzed hydrazination of 4-halophenols.

Method 1: Diazotization of 4-Aminophenol followed by Reduction

This classical approach involves the conversion of the amino group of 4-aminophenol into a diazonium salt, which is subsequently reduced to the corresponding hydrazine. This method is widely used for the synthesis of arylhydrazines.



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Synthesis of 4-Hydrazinylphenol via diazotization.

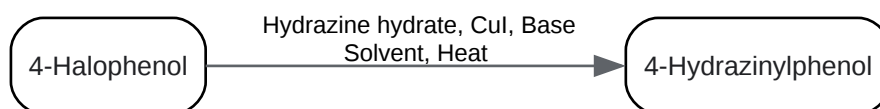
Expert Insights: The diazotization reaction is notoriously sensitive to temperature. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the diazonium salt and the formation of unwanted side products, such as phenols. The choice of reducing agent in the second step will influence the reaction conditions and workup procedure.

Step-by-Step Protocol:

- **Diazotization:** 4-Aminophenol is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid.[1] The solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while vigorously stirring, maintaining the temperature below 5 °C.[1] The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
- **Reduction:** The cold diazonium salt solution is then added portion-wise to a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, at a controlled temperature.
- **Workup and Isolation:** After the reduction is complete, the reaction mixture is typically basified to precipitate the crude 4-Hydrazinylphenol. The crude product is then collected by filtration, washed with cold water, and dried.

Method 2: Copper-Catalyzed Hydrazination of 4-Halophenols

This method provides a more direct route to 4-Hydrazinylphenol, avoiding the often hazardous and temperature-sensitive diazotization step. It involves the cross-coupling of a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) with hydrazine hydrate, catalyzed by a copper(I) salt.



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Copper-catalyzed synthesis of 4-Hydrazinylphenol.

Expert Insights: The choice of ligand for the copper catalyst can significantly impact the reaction efficiency and yield. The reaction is typically performed in a sealed tube under an inert atmosphere to prevent oxidation of the hydrazine and the product.

Step-by-Step Protocol:

- **Reaction Setup:** A sealed tube is charged with the 4-halophenol, a copper(I) catalyst (e.g., CuI), a base (e.g., K_3PO_4), and a suitable solvent.
- **Addition of Hydrazine:** Hydrazine hydrate is added to the reaction mixture, and the tube is sealed.
- **Heating and Reaction:** The reaction mixture is heated to the desired temperature and stirred for the required duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup and Isolation:** Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification of 4-Hydrazinylphenol

The crude 4-Hydrazinylphenol obtained from synthesis often contains impurities and byproducts. Purification is essential to obtain a high-purity product suitable for subsequent applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Commonly Used Solvent Systems for Recrystallization:

- **Ethanol/Water:** A mixture of ethanol and water can be an effective solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until

the solution becomes cloudy. The solution is then reheated until it becomes clear and allowed to cool slowly.

- Toluene: Toluene can also be used for the recrystallization of 4-Hydrazinylphenol.
- Ethyl Acetate/Hexane: A mixture of ethyl acetate and hexane is another viable option.

Step-by-Step Protocol for Recrystallization:

- Dissolution: The crude 4-Hydrazinylphenol is placed in a flask, and a small amount of the chosen solvent is added. The mixture is heated with stirring until the solid dissolves completely.
- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For the removal of more challenging impurities, column chromatography is a powerful purification technique.

Typical Conditions for Column Chromatography:

- Stationary Phase: Silica gel is the most commonly used stationary phase.
- Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the desired compound.

Analytical Identification and Characterization

The unambiguous identification and characterization of 4-Hydrazinylphenol are crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of 4-Hydrazinylphenol is expected to show characteristic signals for the aromatic protons and the protons of the hydrazine and hydroxyl groups. The aromatic protons will typically appear as a set of doublets in the aromatic region (around 6.5-7.5 ppm). The chemical shifts of the -OH and -NHNH₂ protons are variable and depend on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atom attached to the hydroxyl group will be the most downfield-shifted among the aromatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Hydrazinylphenol will exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for 4-Hydrazinylphenol is not readily available, the spectrum of a closely related compound, 4-hydrazinylphenyl benzenesulfonate, shows key absorptions that can be extrapolated.^[2]

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} is expected for the phenolic hydroxyl group.
- N-H Stretch: One or two sharp to medium bands in the region of 3200-3400 cm^{-1} are characteristic of the hydrazine N-H stretching vibrations.
- C=C Aromatic Stretch: Absorption bands in the region of 1450-1600 cm^{-1} are indicative of the aromatic ring.
- C-O Stretch: A strong absorption band around 1200-1250 cm^{-1} corresponds to the C-O stretching of the phenol.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak (M⁺):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Hydrazinylphenol ($m/z = 124$).
- **Fragmentation Pattern:** The fragmentation of 4-Hydrazinylphenol is expected to involve the loss of small neutral molecules or radicals. Common fragmentation pathways for phenylhydrazines include cleavage of the N-N bond and fragmentation of the aromatic ring. The fragmentation of the related 4-hydrazinylphenyl benzenesulfonate has been reported.^[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation, identification, and quantification of 4-Hydrazinylphenol. Due to its polar nature, reversed-phase HPLC is a suitable method.

Typical HPLC Conditions:

- **Column:** A C18 or C8 reversed-phase column is commonly used.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Gradient elution may be necessary to achieve optimal separation.
- **Detection:** UV detection is a common method, with the detection wavelength set at the UV absorbance maximum of 4-Hydrazinylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of 4-Hydrazinylphenol, often after derivatization to increase its volatility and thermal stability.

Reactivity, Stability, and Safe Handling

Reactivity

The reactivity of 4-Hydrazinylphenol is governed by its two functional groups:

- **Hydrazine Group:** The hydrazine moiety is a strong nucleophile and a reducing agent. It readily reacts with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use in the synthesis of heterocyclic compounds like pyrazoles.
- **Phenol Group:** The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. The aromatic ring is activated towards electrophilic substitution reactions, with the hydroxyl group directing incoming electrophiles to the ortho and para positions.

Stability and Degradation

Phenylhydrazines are known to be sensitive to air and light, and can undergo oxidation.[3] 4-Hydrazinylphenol should be stored in a cool, dark place under an inert atmosphere to minimize degradation. Degradation can lead to the formation of colored impurities. Phenylhydrazine itself is known to degrade photochemically and autoxidize in water.[3]

Safe Handling and Hazards

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Hydrazinylphenol is not readily available in the public domain, the hazards can be inferred from related compounds such as 4-hydrazinobenzenesulfonamide hydrochloride and general information on phenylhydrazines.

Potential Hazards:

- **Toxicity:** Phenylhydrazine and its derivatives are generally considered toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.
- **Irritation:** The compound may cause skin, eye, and respiratory tract irritation.
- **Sensitization:** May cause an allergic skin reaction.

Recommended Safety Precautions:

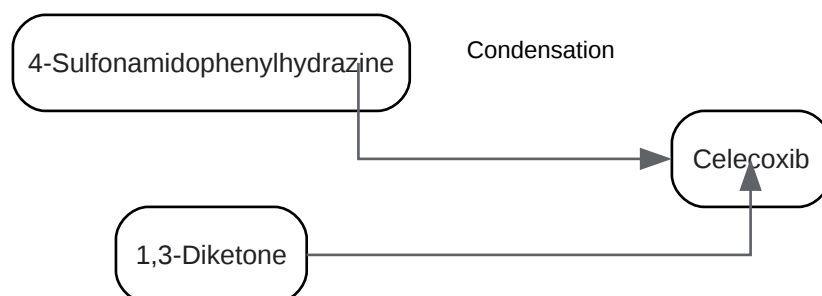
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development

The unique structural features of 4-Hydrazinylphenol and its derivatives make them invaluable intermediates in the synthesis of numerous pharmaceuticals. The hydrazine moiety is a key pharmacophore in many biologically active molecules and serves as a crucial synthon for constructing heterocyclic rings, which are prevalent in drug structures.

Synthesis of Celecoxib

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key intermediate in the synthesis of celecoxib is 4-sulfonamidophenylhydrazine.[1] This intermediate is structurally very similar to 4-Hydrazinylphenol, differing by the presence of a sulfonamide group instead of a hydroxyl group. The synthesis involves the condensation of this phenylhydrazine derivative with a 1,3-diketone to form the central pyrazole ring of celecoxib.[1][4]



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Role of a phenylhydrazine derivative in Celecoxib synthesis.

Synthesis of Apixaban

Apixaban (Eliquis®) is an oral anticoagulant that directly inhibits factor Xa. The synthesis of apixaban involves the use of (4-methoxyphenyl)hydrazine, another close analog of 4-Hydrazinylphenol.[5] This intermediate is crucial for the construction of the pyrazole core of the apixaban molecule. The 4-methoxyphenyl group of apixaban is known to bind to the S1 pocket of factor Xa.[5]

Conclusion

4-Hydrazinylphenol is a versatile and important chemical entity with a well-defined identity and a range of synthetic routes for its preparation. Its unique combination of a reactive hydrazine group and a modifiable phenolic ring makes it a valuable tool for synthetic and medicinal chemists. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization. While its potential hazards necessitate careful handling, its role as a key building block in the synthesis of important pharmaceuticals underscores its significance in the field of drug discovery and development. As research continues to explore novel therapeutic agents, the demand for and applications of 4-Hydrazinylphenol and its derivatives are likely to expand.

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